molecular formula C12H15N3O2S2 B5635127 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No. B5635127
M. Wt: 297.4 g/mol
InChI Key: QEANRQRHLUMWNE-UHFFFAOYSA-N
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Description

The compound “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide” is a sulfonamide derivative with a thiadiazole ring. Sulfonamides are a group of compounds known for their antibiotic properties . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen, and is known for its various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazol ring attached to an isopropyl group, and a phenylmethanesulfonamide group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonamide group could potentially undergo hydrolysis, and the thiadiazol ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Analytical Chemistry: Chromatographic Analysis

This compound can be analyzed using reverse phase (RP) high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid to prevent interference .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. If it’s intended to be an antibiotic, it might work by inhibiting bacterial enzymes, similar to other sulfonamides .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken while handling it. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-9(2)11-13-14-12(18-11)15-19(16,17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANRQRHLUMWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide

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